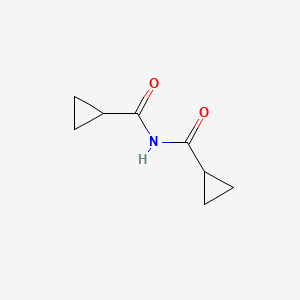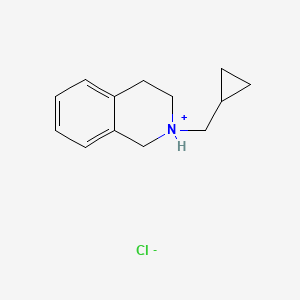![molecular formula C17H16BrN5O3 B13744374 Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 20371-10-2](/img/structure/B13744374.png)
Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[: 4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is a chemical compound with the molecular formula C17H16BrN5O3 and a molecular weight of 418.245 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves the diazotization of 2-bromo-4-nitroaniline followed by coupling with N-(2-hydroxyethyl)aniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a dye intermediate and a reagent in organic synthesis . Its vibrant color makes it useful in the development of new dyes and pigments .
Biology: In biological research, it is used as a staining agent for various biological specimens . Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In the textile industry, it is used as a dye for fabrics and textiles . Its stability and vibrant color make it a popular choice for coloring synthetic fibers .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- involves its interaction with specific molecular targets, primarily through its azo and nitro groups . These functional groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Propanenitrile, 3-[ 4-[(4-nitrophenyl)azo]phenylamino]- .
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-: (Disperse Orange 61).
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-: (Disperse Orange 30).
Uniqueness: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is unique due to the presence of the bromine atom and the hydroxyethyl group, which impart distinct chemical properties and reactivity compared to its analogs . These structural differences influence its color, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
20371-10-2 |
|---|---|
Molecular Formula |
C17H16BrN5O3 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2 |
InChI Key |
MJSFZNFCRPQTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)



![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)


